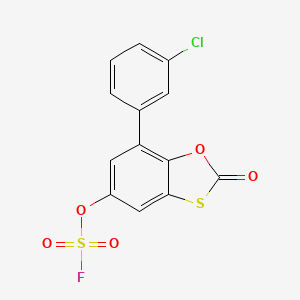
7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole is a chemical compound that has gained significant attention among the scientific community due to its potential applications in various fields. This compound is also known as CB-30872 and is a member of the benzoxathiole family of compounds. CB-30872 is a highly potent and selective inhibitor of a protein called phosphodiesterase 4 (PDE4), which plays a crucial role in various physiological and pathological processes.
作用机制
CB-30872 exerts its pharmacological effects by selectively inhibiting PDE4, which is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, CB-30872 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the modulation of various cellular processes, including inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects:
CB-30872 has been shown to have potent anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. Studies have demonstrated that CB-30872 can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CB-30872 has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, and reduce airway hyperresponsiveness in animal models of asthma.
实验室实验的优点和局限性
One of the main advantages of CB-30872 is its high potency and selectivity for PDE4, which makes it a valuable tool for studying the role of PDE4 in various cellular processes. CB-30872 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of CB-30872 is its potential side effects, such as nausea and vomiting, which may limit its use in clinical settings.
未来方向
There are several future directions for research on CB-30872. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of CB-30872. Another area of research is the investigation of the potential therapeutic applications of CB-30872 in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of CB-30872.
合成方法
The synthesis of CB-30872 involves a multi-step process that starts with the reaction between 3-chlorophenol and 2-aminothiophenol to form 3-chlorophenylthioaniline. This intermediate compound is then reacted with 5-fluorosulfonyl chloride to form 7-(3-chlorophenyl)-5-fluorosulfonylthioaniline. The final step involves the cyclization of 7-(3-chlorophenyl)-5-fluorosulfonylthioaniline with carbon disulfide to form CB-30872.
科学研究应用
CB-30872 has been extensively studied for its potential applications in various fields of research. One of the key areas of research is its use as a potential therapeutic agent for the treatment of inflammatory and immune-related diseases. PDE4 inhibitors, such as CB-30872, have been shown to have anti-inflammatory and immunomodulatory effects, making them promising candidates for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
属性
IUPAC Name |
7-(3-chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClFO5S2/c14-8-3-1-2-7(4-8)10-5-9(20-22(15,17)18)6-11-12(10)19-13(16)21-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUFXOMQJLJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3C(=CC(=C2)OS(=O)(=O)F)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClFO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

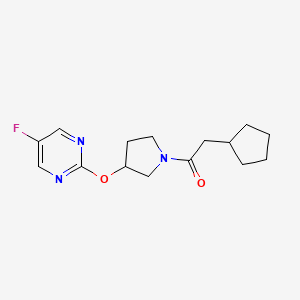



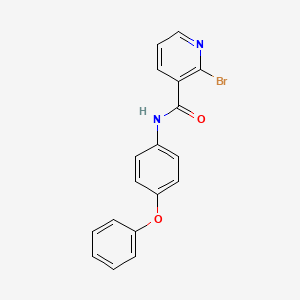
![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)
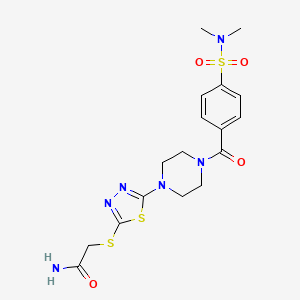
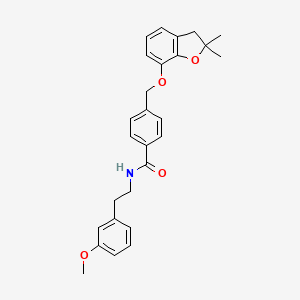
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)
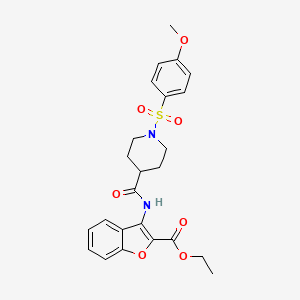
![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)
![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)
